N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways involved in cancer cell growth and proliferation. N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has also been shown to bind to beta-amyloid plaques in the brain, which may be responsible for its potential use as a diagnostic tool for Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has also been shown to bind to beta-amyloid plaques in the brain, which may be useful for the diagnosis of Alzheimer's disease. However, the biochemical and physiological effects of N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide on the human body are not fully understood, and further research is needed to fully elucidate its effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide is also relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
However, there are also several limitations associated with N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide also has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide. One area of interest is the development of new cancer therapies based on N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide. Further research is needed to fully elucidate the mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide and to optimize its therapeutic potential. N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide may also have applications in other fields, such as materials science and environmental science, which warrant further investigation.
Synthesis Methods
N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of cyclohexene, ethylamine, and 4-fluoro-3-methylbenzenesulfonyl chloride. The resulting compound is then purified through recrystallization to obtain N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide in its pure form.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has been shown to exhibit potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer. N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain.
In materials science, N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has also been studied for its potential use as a catalyst in various chemical reactions, including Suzuki coupling reactions.
In environmental science, N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has been investigated for its potential use as a sensor for the detection of heavy metal ions in water. N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide has also been studied for its ability to remove pollutants from wastewater.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c1-12-11-14(7-8-15(12)16)20(18,19)17-10-9-13-5-3-2-4-6-13/h5,7-8,11,17H,2-4,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQYSWBCOSJBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide |
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